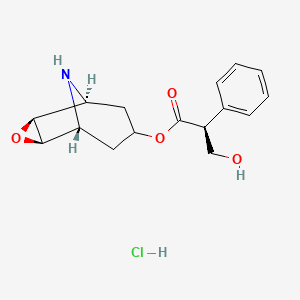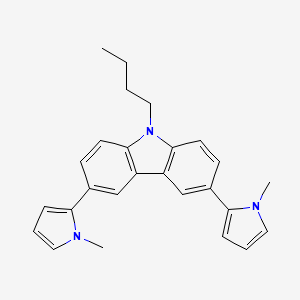
9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, with its unique structure, may exhibit interesting chemical and physical properties that make it valuable for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: Starting with a suitable carbazole precursor, such as 9H-carbazole, the butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Pyrrole Ring Introduction:
Final Assembly: The final compound is obtained by combining the intermediates under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the carbazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
科学研究应用
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Exploration as a pharmacophore in drug discovery for targeting specific biological pathways.
Industry: Use in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
作用机制
The mechanism of action of 9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
9-Butylcarbazole: Lacks the pyrrole rings, making it less complex.
3,6-Di(pyrrol-2-yl)carbazole: Similar structure but without the butyl group.
1-Methyl-1H-pyrrole-2-carboxylic acid: Contains the pyrrole moiety but lacks the carbazole core.
Uniqueness
9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole is unique due to the combination of the butyl group, carbazole core, and pyrrole rings, which may confer distinct electronic, chemical, and biological properties.
属性
CAS 编号 |
922705-05-3 |
|---|---|
分子式 |
C26H27N3 |
分子量 |
381.5 g/mol |
IUPAC 名称 |
9-butyl-3,6-bis(1-methylpyrrol-2-yl)carbazole |
InChI |
InChI=1S/C26H27N3/c1-4-5-16-29-25-12-10-19(23-8-6-14-27(23)2)17-21(25)22-18-20(11-13-26(22)29)24-9-7-15-28(24)3/h6-15,17-18H,4-5,16H2,1-3H3 |
InChI 键 |
PMMQHZSARVMQBT-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(C=C(C=C2)C3=CC=CN3C)C4=C1C=CC(=C4)C5=CC=CN5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)
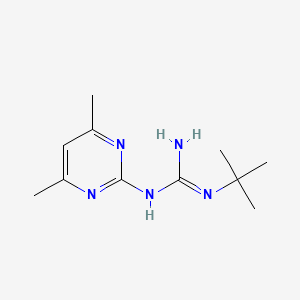
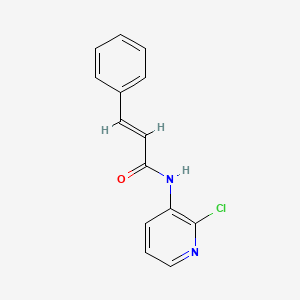

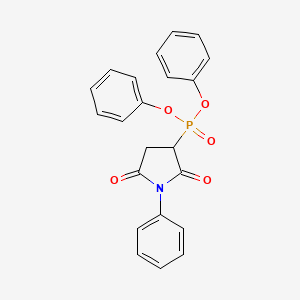
![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)
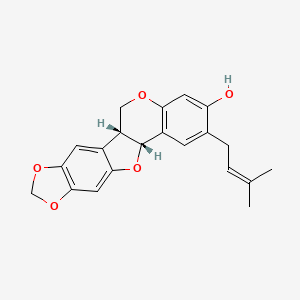
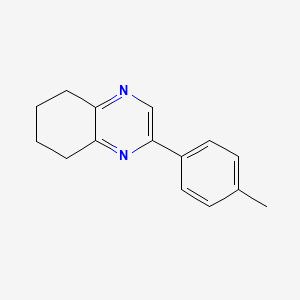
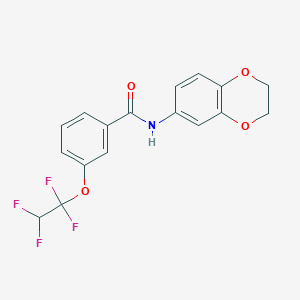
![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![(Z)-14-butyl-N-prop-2-enoxy-10,12,13,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-imine](/img/structure/B14172518.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)
